![molecular formula C17H21N3O3S B2918552 Methyl (4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946283-99-4](/img/structure/B2918552.png)
Methyl (4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Methyl (4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the thiazole family and is commonly referred to as MBOC. MBOC has been found to exhibit several interesting properties that make it a promising candidate for various research applications.
Scientific Research Applications
Antimicrobial Activity
Thiazole compounds have been studied for their potential antimicrobial properties. For example, derivatives of thiazol-2-yl have been synthesized and evaluated for their ability to combat antimicrobial drug resistance by pathogens .
Anticancer Activity
Similarly, these compounds have also been explored for their anticancer properties. The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives is an example of efforts made to study the pharmacological activities against cancerous cells .
Anticonvulsant Properties
Thiazole analogues have shown promise in seizure models, with certain compounds providing significant protection in anticonvulsant properties .
Mechanism of Action
Target of Action
Similar compounds bearing thiazole moieties have been reported to exhibit antimicrobial and antiproliferative activities
Mode of Action
Compounds with similar structures have been found to exhibit membrane perturbing as well as intracellular modes of action . They may interact with the cell membrane, leading to permeabilization, or they may penetrate the cell and interact with intracellular targets .
Biochemical Pathways
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains . They have also demonstrated promising antimicrobial and antiproliferative activities .
properties
IUPAC Name |
methyl N-[4-[2-(4-butylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-4-5-12-6-8-13(9-7-12)18-15(21)10-14-11-24-16(19-14)20-17(22)23-2/h6-9,11H,3-5,10H2,1-2H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUSNIOGBBHCKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate |
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